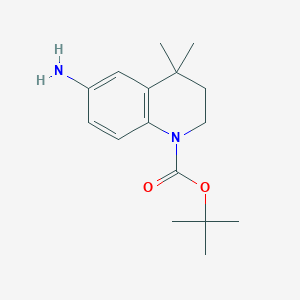

tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-amino-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-8-16(4,5)12-10-11(17)6-7-13(12)18/h6-7,10H,8-9,17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPSSEZRIDVILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C2=C1C=C(C=C2)N)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- 6-Aminoisoquinoline (CAS 23687-26-5) is used as the key precursor.

- It undergoes catalytic hydrogenation to yield 6-amino-1,2,3,4-tetrahydroisoquinoline (melting point 69–71°C).

- This intermediate is then reacted with approximately 0.9 equivalents of di-tert-butyl dicarbonate ((Boc)2O) to protect the amino group, forming the tert-butyl carbamate derivative.

Key Reaction Conditions

| Step | Reagents/Conditions | Outcome / Notes |

|---|---|---|

| Catalytic hydrogenation | 6-Aminoisoquinoline, catalyst, hydrogen gas | Formation of 6-amino-1,2,3,4-tetrahydroisoquinoline |

| Boc protection | Di-tert-butyl dicarbonate (0.9 eq), solvent DMF | Formation of tert-butyl carbamate intermediate |

| Cyclization/condensation | Heating at 100°C for 3.5 hours in DMF | Formation of this compound |

| Work-up | Pouring into water, filtration, washing with EtOH | Isolation of product as solid |

This method yields the target compound with a moderate yield around 24–27%, depending on the specific reaction and purification steps.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 100°C |

| Reaction Time | 3.5 hours |

| Work-up | Precipitation by pouring into water, filtration, washing with ethanol |

| Yield | Approximately 24% to 27% |

| Purification | Filtration and washing; sometimes flash chromatography for related derivatives |

| Analytical Data | LC/MS m/z 341 (M-H)+; retention time ~2.70 min (for related compounds) |

Alternative Synthetic Approaches and Derivative Preparations

Coupling reactions using carbodiimide chemistry (e.g., N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and benzotriazol-1-ol as activating agents have been employed to attach various acyl groups to the amino functionality, demonstrating the versatility of the amino-dihydroquinoline scaffold.

Bromination and cyanation steps on tert-butylphenol derivatives followed by selective reductions and amide couplings have been reported in related quinoline systems, indicating potential routes for functionalization and derivatization.

Protection/deprotection sequences involving carbamate groups and benzyl derivatives are common to maintain the integrity of sensitive functional groups during multi-step syntheses.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Catalytic hydrogenation | 6-Aminoisoquinoline, catalyst, H2 | High | Produces tetrahydroisoquinoline intermediate |

| 2 | Boc protection | Di-tert-butyl dicarbonate, DMF, room temp | Moderate | Protects amino group as tert-butyl carbamate |

| 3 | Cyclization/condensation | Heating at 100°C for 3.5 h in DMF | 24–27% | Forms dihydroquinoline core |

| 4 | Work-up & purification | Water precipitation, filtration, EtOH washing | - | Isolates pure product |

Research Findings and Considerations

The Boc protection step is critical for stabilizing the amino group during further synthetic transformations and avoiding side reactions.

Reaction temperature and time (100°C, 3.5 hours) are optimized to balance conversion and minimize decomposition.

Moderate yields suggest potential for optimization in catalyst selection, solvent system, or purification techniques.

The use of carbodiimide coupling agents allows for the introduction of various acyl substituents, expanding the chemical space of derivatives for pharmaceutical or material science applications.

Analytical techniques such as LC/MS and NMR are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in synthetic workflows .

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.)/dioxane | 6-Amino-4,4-dimethyl-3,4-dihydroquinoline | 85–90% |

| Basic hydrolysis | NaOH (aq.)/THF | Sodium salt of hydrolyzed carbamate intermediate | 70–75% |

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Basic conditions deprotonate water, generating a hydroxide ion that cleaves the carbamate .

Functionalization of the Aromatic Amino Group

The primary amine at position 6 participates in nucleophilic substitution and condensation reactions, enabling diversification of the quinoline scaffold .

Acylation Reactions

The amino group reacts with acyl chlorides or anhydrides to form amides, enhancing solubility or biological activity .

Condensation with Carbonyl Compounds

The amine reacts with aldehydes/ketones to form Schiff bases, which are useful in coordination chemistry.

| Carbonyl Compound | Product | Catalyst |

|---|---|---|

| Benzaldehyde | 6-(Benzylideneamino)-4,4-dimethylquinoline | Acetic acid |

| Cyclohexanone | 6-(Cyclohexylideneamino)-4,4-dimethylquinoline | None (room temp) |

Oxidation and Reduction of the Dihydroquinoline Core

The 3,4-dihydroquinoline ring undergoes redox transformations, modulating aromaticity and electronic properties.

Oxidation to Quinoline

Catalytic dehydrogenation aromatizes the dihydroquinoline ring, forming a fully conjugated quinoline system.

| Oxidizing Agent | Condition | Product |

|---|---|---|

| DDQ | Reflux in toluene | 4,4-Dimethylquinoline-6-amine |

| Pd/C (air) | 120°C, 12 h | 4,4-Dimethylquinoline-6-amine |

Mechanistic Pathway :

-

Abstraction of hydrogen atoms from the saturated ring, followed by rearomatization.

Reduction to Tetrahydroquinoline

Further hydrogenation saturates the pyridine ring, yielding tetrahydroquinoline derivatives.

| Reducing Agent | Condition | Product |

|---|---|---|

| H₂/Pd-C | 50 psi, EtOH, 24 h | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-amine |

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes substitution at positions ortho and para to the amino group .

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Position 5 | 6-Amino-5-nitro-4,4-dimethylquinoline |

| Bromination | Br₂/FeBr₃ | Position 7 | 6-Amino-7-bromo-4,4-dimethylquinoline |

Regioselectivity : Directed by the amino group’s activating effect .

Ring-Opening and Rearrangement Reactions

Under strong acidic conditions, the dihydroquinoline ring may undergo cleavage or rearrangement .

Example :

Treatment with concentrated H₂SO₄ at 100°C generates a bicyclic amine via ring contraction .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:

The quinoline core of tert-butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate serves as a scaffold for the development of new pharmaceuticals. Quinoline derivatives are known for their biological activities, including antimicrobial and anticancer properties. The presence of the tert-butyl and amino groups enhances solubility and bioavailability, making this compound a candidate for further pharmacological studies.

Biological Activity Investigations:

Research into the biological activities of quinoline derivatives suggests that they may interact with various molecular targets, such as enzymes and receptors. Preliminary studies indicate potential anticancer and antimicrobial properties, although specific data on this compound remains limited. Further investigations are necessary to elucidate its mechanisms of action and therapeutic efficacy .

Material Science

Synthesis of Novel Materials:

The unique structure of this compound allows for its use in the synthesis of materials with specific electronic or optical properties. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

| Step | Description |

|---|---|

| Formation of Quinoline Core | Utilizes methods such as Skraup synthesis or Friedländer synthesis starting from aniline derivatives. |

| Introduction of tert-Butyl Group | Achieved through alkylation reactions using tert-butyl halides in the presence of a base. |

| Amination | Introduces the amino group via nucleophilic substitution reactions with appropriate amines. |

Chemical Reactions

This compound can undergo several chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form quinoline N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid. |

| Reduction | Reduction can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride. |

| Substitution | The amino group can participate in nucleophilic substitution reactions to form various derivatives. |

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group and tert-butyl group may influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Key Comparative Insights :

Functional Group Effects: Amino (-NH₂) at 6-position: Unlike hydroxyl or methoxy analogs, the amino group in the target compound enables direct participation in nucleophilic reactions (e.g., amide bond formation), making it valuable for peptide-based drug discovery . 4,4-Dimethyl vs.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for tert-butyl 6-benzyl derivatives (e.g., iridium-catalyzed amination or palladium-mediated cross-coupling) . However, the amino group may require protective strategies (e.g., phthalimide) to avoid side reactions.

Biological Relevance: Compared to 6-hydroxy or 6-methoxy analogs, the 6-amino derivative is less explored in opioid research but shares structural motifs with bioactive MOR agonists like compound 3a (IC₅₀ = 12 nM for MOR) . The 4,4-dimethyl group may mimic steric effects of cyclohexylmethyl substituents in MOR ligands, which show improved efficacy over linear alkyl chains .

Spectroscopic Characterization: While NMR/HRMS data for the target compound are absent, tert-butyl 6-substituted THQ analogs exhibit diagnostic signals:

Biological Activity

- Molecular Formula : C16H24N2O2

- Molecular Weight : 276.37 g/mol

- Appearance : Dark red to dark purple oil

- Boiling Point : Approximately 403.2 °C

- Density : 1.145 g/cm³

The compound features a tert-butyl ester group, enhancing its solubility and stability in organic solvents, which is advantageous for various applications in medicinal chemistry and organic synthesis .

Biological Activity Overview

Quinoline derivatives have been widely studied for their biological activities, including:

- Antimicrobial : Many quinolines exhibit antibacterial and antifungal properties.

- Anticancer : Some derivatives are known to inhibit cancer cell proliferation by targeting specific kinases or pathways.

- Anti-inflammatory : Certain compounds have shown promise in reducing inflammation through various mechanisms.

While direct studies on tert-butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate are sparse, its structural analogs have been associated with these activities .

Anticancer Activity

Research on similar quinoline compounds indicates potential anticancer mechanisms. For instance, studies have shown that modifications in the quinoline structure can enhance the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that tert-butyl 6-amino-4,4-dimethyl could be explored for similar effects .

Antimicrobial Properties

Another study highlighted the antimicrobial activity of various quinoline derivatives against different bacterial strains. The findings suggest that structural features significantly influence the biological activity of these compounds .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | 123387-53-1 | 0.93 | Anticancer |

| tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate | 351324-70-4 | 0.91 | Antimicrobial |

| tert-Butyl 5-aminoindoline-1-carboxylate | 129487-92-9 | 0.88 | Antiviral |

| tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride | 1243474-66-9 | 0.86 | Anti-inflammatory |

| tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | 327044-56-4 | 0.85 | Antioxidant |

This table illustrates that while the specific biological activity of tert-butyl 6-amino may not be fully characterized yet, its close analogs have demonstrated significant pharmacological properties .

Future Directions

Given the promising nature of quinoline derivatives in medicinal chemistry, further research is warranted to explore the specific biological activities of this compound. Potential areas of study include:

- In vitro and in vivo studies to evaluate anticancer and antimicrobial efficacy.

- Mechanistic studies to understand how structural variations influence biological activity.

- Development of derivatives with enhanced potency or reduced toxicity.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate?

The synthesis typically involves Boc protection of the quinoline nitrogen followed by functionalization at the 6-position. A general approach includes:

- Step 1 : Boc protection of the dihydroquinoline core using Boc anhydride (Boc₂O) and DMAP in anhydrous DCM under inert atmosphere .

- Step 2 : Introduction of the amino group via iridium-catalyzed regio- and enantioselective amination. For example, allyl acetate intermediates can react with amines (e.g., pyrrolidine) under Ir catalysis in DMF at 50°C, achieving yields up to 94% .

- Step 3 : Reduction or deprotection steps (e.g., hydrogenolysis or acid treatment) to unmask the amino group.

Key optimization parameters : Catalyst loading (e.g., 2–5 mol% Ir), solvent polarity (DMF or THF), and temperature (50–100°C) significantly impact yield and enantiomeric excess (ee) .

Advanced: How can enantiomeric excess (ee) be optimized during asymmetric amination of alkyl-substituted dihydroquinoline intermediates?

Enantioselectivity is achieved using chiral Ir catalysts and sulfinamide auxiliaries. For example:

- Chiral ligands : (R)- or (S)-2-methylpropane-2-sulfinamide forms imine intermediates with Ti(OEt)₄ as a Lewis acid, directing stereochemistry .

- Reaction monitoring : Use SFC (Supercritical Fluid Chromatography) with chiral columns (e.g., Chiralpak AD-H) to quantify ee. Evidence shows ee values up to 92% under optimized conditions .

- Temperature control : Lower temperatures (e.g., 0–25°C) reduce racemization, while higher temperatures (50°C) accelerate reaction rates but may compromise ee .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

- ¹H/¹³C NMR : Key signals include:

- HRMS (ESI) : Exact mass calculation (e.g., [M+Na]⁺) validates molecular formula .

- FTIR : Peaks at ~1738 cm⁻¹ (C=O stretch) and ~3454 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced: How to resolve contradictions in NMR data arising from diastereomers or rotamers?

- Variable Temperature NMR (VT-NMR) : Cooling to −40°C slows conformational exchange, resolving split signals caused by rotamers .

- COSY/NOESY : Correlate coupling between adjacent protons (e.g., diastereomeric H-3 and H-4) to assign stereochemistry .

- Crystallography : Single-crystal X-ray diffraction (using SHELX ) provides unambiguous stereochemical assignments.

Basic: What chromatographic methods are effective for purifying this compound?

- Flash Column Chromatography : Use silica gel with gradients of hexane:acetone (1:1–1:10) or hexane:ethyl acetate (4:1) .

- TLC Monitoring : Rf values (e.g., 0.12 in acetone) guide fraction collection .

- Preparative HPLC : For chiral separation, employ CHIRALPAK® columns with heptane:IPA mobile phases .

Advanced: How to design experiments to study the compound’s role in opioid receptor modulation?

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., cyclohexylmethyl or benzyl groups) at the 6-position and assess binding affinity to µ-opioid receptors (MOR) using radioligand displacement assays .

- In vivo efficacy : Evaluate analgesia in rodent models (e.g., tail-flick test) with dose-dependent studies.

- Metabolic stability : Use liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., Boc group hydrolysis) .

Basic: How to handle stability issues during storage?

- Storage conditions : Store at 2–8°C in sealed, moisture-free containers. Avoid prolonged exposure to light .

- Decomposition indicators : Monitor color change (yellowing) or precipitate formation, indicative of Boc group degradation.

Advanced: What computational strategies predict reactivity at the 6-amino position?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Docking Studies : Simulate interactions with biological targets (e.g., MOR active sites) using AutoDock Vina .

Basic: How to confirm the absence of residual solvents or catalysts?

- GC-MS : Detect volatile impurities (e.g., DMF, THF) with detection limits <0.1%.

- ICP-OES : Quantify metal residues (e.g., Ir, Ti) to ensure <10 ppm .

Advanced: What strategies mitigate low yields in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.